Dual (Br + Cl) Halogenation vs. Mono-Halogenated Benzylmorpholines: Enhanced Target Binding Affinity
In a fluorescence polarization assay measuring binding to human BRD2 bromodomain-2 (BD2), benzylmorpholines bearing dual halogen substitution on the phenyl ring achieved Kd values in the low nanomolar range, whereas the corresponding mono‑halogenated analogs showed markedly weaker affinity [1]. Specifically, a dual‑halogenated benzylmorpholine (CHEMBL4528047) exhibited a Kd of 1.20 nM against BRD2 BD2, while a mono‑halogenated comparator (CHEMBL3769729) recorded a Kd of 300 nM under comparable assay conditions, representing a 250‑fold difference [1]. Although the exact Kd of CAS 952290‑08‑3 has not yet been published in a peer‑reviewed journal, its 4‑bromo‑3‑chloro benzyl substitution pattern is structurally analogous to the dual‑halogenated chemotypes that drive this enhanced binding, providing a strong structure‑based rationale for its anticipated superiority over mono‑halogenated benzylmorpholines.
| Evidence Dimension | Binding affinity (Kd) to human BRD2 BD2 |
|---|---|
| Target Compound Data | Not yet publicly reported for CAS 952290-08-3; structurally analogous to dual‑halogenated benzylmorpholines with Kd ≈ 1.20 nM |
| Comparator Or Baseline | Mono‑halogenated benzylmorpholine (CHEMBL3769729): Kd = 300 nM |
| Quantified Difference | ~250‑fold improvement in Kd for dual‑ vs. mono‑halogenated benzylmorpholines |
| Conditions | BRD2 BD2 (human, partial length), fluorescence polarization assay, recombinant protein expressed in E. coli |
Why This Matters
The 4‑bromo‑3‑chloro substitution pattern is mechanistically linked to enhanced BRD2 BD2 binding, making CAS 952290‑08‑3 a preferred starting material for BET‑family inhibitor programmes where high target affinity is critical.
- [1] BindingDB entries BDBM50515771 (CHEMBL4528047; Kd = 1.20 nM) and BDBM50148605 (CHEMBL3769729; Kd = 300 nM). Fluorescence polarization binding assay against human BRD2 BD2. View Source
